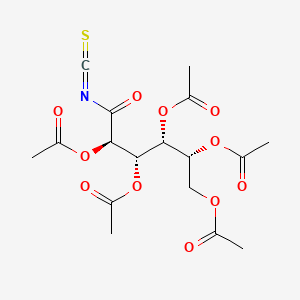
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate is a complex organic compound characterized by its unique structure, which includes multiple acetyl groups and an isothiocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate typically involves the acetylation of D-glucose derivatives. One common method includes the selective anomeric synthesis of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose . The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the isothiocyanate group, leading to different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.
Aplicaciones Científicas De Investigación
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce acetyl and isothiocyanate groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate involves its interaction with various molecular targets. The isothiocyanate group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This reactivity underlies its potential biological activities and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose, 2,3,4,5,6-pentaacetate: This compound is similar in structure but lacks the isothiocyanate group.
1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: Another acetylated glucose derivative used in organic synthesis.
Propiedades
Número CAS |
58314-42-4 |
|---|---|
Fórmula molecular |
C17H21NO11S |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-6-isothiocyanato-6-oxohexyl] acetate |
InChI |
InChI=1S/C17H21NO11S/c1-8(19)25-6-13(26-9(2)20)14(27-10(3)21)15(28-11(4)22)16(29-12(5)23)17(24)18-7-30/h13-16H,6H2,1-5H3/t13-,14-,15+,16-/m1/s1 |
Clave InChI |
BRIVTLBDKGIQQB-LVQVYYBASA-N |
SMILES isomérico |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC(C(C(C(C(=O)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)


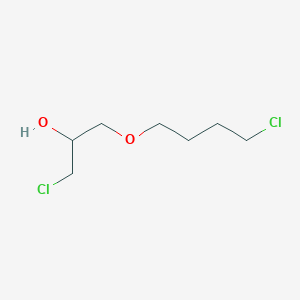

![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
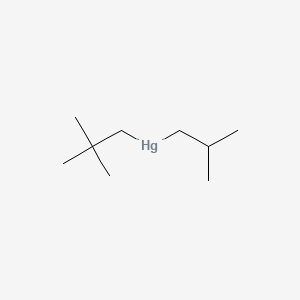

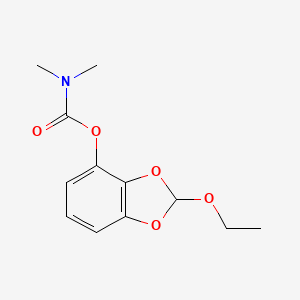

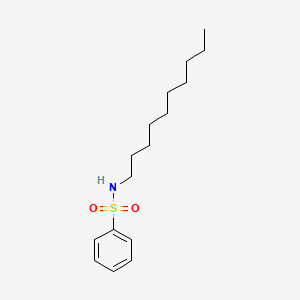
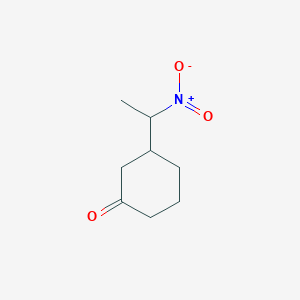
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
